molecular formula C14H22N2O2 B8741192 4-(2-Methoxyphenyl)-1-piperazinepropanol

4-(2-Methoxyphenyl)-1-piperazinepropanol

Cat. No.: B8741192
M. Wt: 250.34 g/mol
InChI Key: NSLZHZKOVGVVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)-1-piperazinepropanol is an arylpiperazine derivative characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a propanol chain at the 1-position. This compound is frequently explored in medicinal chemistry due to its structural versatility and affinity for serotonin (5-HT) and dopamine receptors.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C14H22N2O2/c1-18-14-6-3-2-5-13(14)16-10-8-15(9-11-16)7-4-12-17/h2-3,5-6,17H,4,7-12H2,1H3

InChI Key

NSLZHZKOVGVVEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Arylpiperazine derivatives share a piperazine core but differ in substituents, leading to variations in pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Arylpiperazines

Compound Name Structural Features Key Biological Activities Receptor Affinity/Potency
4-(2-Methoxyphenyl)-1-piperazinepropanol 2-Methoxyphenyl, propanol chain 5-HT1A antagonism, antibacterial activity IC50 = 3–5 mg/kg (5-HT1A)
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine) Iodobenzamido substituent Competitive 5-HT1A antagonism ID50 = 5 mg/kg (hypothermia)
p-MPPF (Fluorobenzamido analog of p-MPPI) Fluorobenzamido substituent Enhanced 5-HT1A antagonism ID50 = 3 mg/kg (hypothermia)
NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]-piperazine) Phthalimido-butyl chain Mixed 5-HT1A partial agonism/antagonism, α1-adrenergic blockade Hypothermia via 5-HT1A/α1 pathways
Compound 7o (5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide) Dichlorophenyl, pentanamide chain Dopamine D3 receptor selectivity Ki = 0.8 nM (D3)
MK22 (2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one) Trifluoromethylphenyl, ketone linker Dual 5-HT1A/α1-adrenergic activity Not quantified

Key Findings:

Substituent Effects on Receptor Binding :

  • Halogenation : p-MPPI (iodo) and p-MPPF (fluoro) show improved 5-HT1A antagonism compared to the parent compound, with p-MPPF being 1.7× more potent .
  • Bulkier Groups : NAN-190’s phthalimido-butyl chain introduces α1-adrenergic activity, complicating its pharmacological profile .

Antibacterial Activity :

  • Derivatives with cinnamyl or chlorophenyl groups (e.g., compound 8 in ) exhibit enhanced antibacterial activity compared to the base structure, likely due to increased lipophilicity.

Synthetic Flexibility: The propanol chain in this compound allows for further functionalization, as seen in its conversion to fumarate salts (compounds 8 and 10 in ) for improved bioavailability.

Contradictory Pharmacological Outcomes :

  • NAN-190 and its analog MP245 exhibit hypothermia via 5-HT1A activation and α1 blockade, whereas MM77 (succinimido analog) shows unexplained hypothermic effects .

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